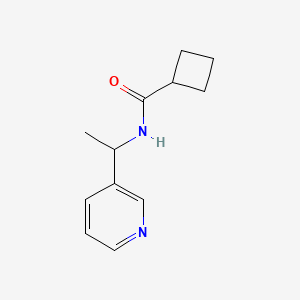
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide, also known as PB28, is a small molecule that has been extensively studied for its potential applications in cancer treatment. PB28 belongs to a class of compounds called selective androgen receptor modulators (SARMs), which are designed to target and activate specific receptors in the body.
Wirkmechanismus
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide acts as an agonist of androgen receptors, which are present in both cancer cells and normal cells. When N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide binds to these receptors, it activates a signaling pathway that leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to promote the growth of muscle tissue.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the promotion of muscle growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to improve bone density in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide is its selectivity for androgen receptors, which allows for targeted treatment of cancer cells while minimizing side effects in normal cells. However, N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has limitations in terms of its bioavailability and toxicity, which can limit its effectiveness in vivo. Additionally, more research is needed to fully understand the long-term effects of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide treatment.
Zukünftige Richtungen
Future research on N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide should focus on improving its bioavailability and reducing its toxicity, as well as exploring its potential applications in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of action of N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide and to identify potential drug interactions and side effects.
Synthesemethoden
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 3-bromopyridine with cyclobutanecarboxylic acid, followed by reduction of the resulting intermediate with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has been studied extensively for its potential applications in cancer treatment. Research has shown that N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide can selectively target and activate androgen receptors in cancer cells, leading to apoptosis (cell death) and inhibition of tumor growth. N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide has also been studied for its potential applications in the treatment of other diseases, such as osteoporosis and muscle wasting.
Eigenschaften
IUPAC Name |
N-(1-pyridin-3-ylethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(11-6-3-7-13-8-11)14-12(15)10-4-2-5-10/h3,6-10H,2,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUQULQPLCYUSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(azetidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide](/img/structure/B7564345.png)
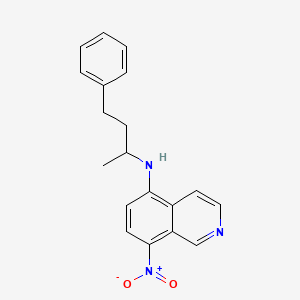
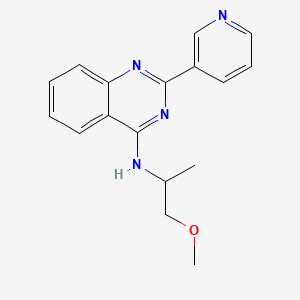
![2-methoxy-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7564362.png)
![7a-methyl-5-oxo-N-[1-(oxolan-2-yl)ethyl]-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7564368.png)
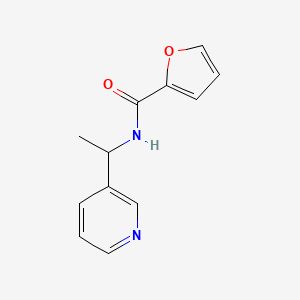
![N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]oxane-4-carboxamide](/img/structure/B7564379.png)
![1-(2-ethylphenyl)-5-oxo-N-[1-(oxolan-2-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B7564392.png)
![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
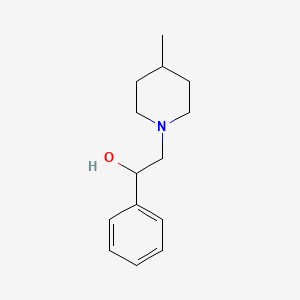
![5-methyl-5,7-bis(4-methylphenyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7564423.png)
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)